molecular formula C27H24N2O5 B2437753 ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-46-9

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2437753
CAS No.: 1114835-46-9
M. Wt: 456.498
InChI Key: HVYAMWVWOMXXGA-UHFFFAOYSA-N
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Description

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a methoxyphenylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(31)19-13-14-21-20(15-19)25(16-23(28-21)18-9-5-4-6-10-18)34-17-26(30)29-22-11-7-8-12-24(22)32-2/h4-16H,3,17H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYAMWVWOMXXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate quinoline derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains two hydrolyzable groups: the ethyl carboxylate at position 6 and the carbamate linkage in the side chain.

Ester Hydrolysis

  • Conditions : Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) hydrolysis.

  • Product : 4-{[(2-Methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylic acid.

  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon .

Carbamate Hydrolysis

  • Conditions : Strong acids (e.g., H₂SO₄) or bases (e.g., KOH/ethanol).

  • Product : 4-Hydroxy-2-phenylquinoline-6-carboxylate and 2-methoxyaniline.

  • Notes : Carbamates are generally more resistant to hydrolysis than esters but cleave under harsh conditions .

Electrophilic Aromatic Substitution (EAS)

The quinoline core and phenyl substituents may undergo EAS, though regioselectivity depends on directing effects:

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–50°CC5 or C7Nitro-substituted derivative
SulfonationSO₃/H₂SO₄, 100°CC5Sulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C3 or C8Haloquinoline analog

Key Factors :

  • The electron-withdrawing carboxylate group deactivates the quinoline ring, directing electrophiles to meta/para positions relative to substituents .

  • The 2-phenyl group may sterically hinder certain positions .

Quinoline Ring Functionalization

  • Nucleophilic Attack at C2 :

    • Reagents : Grignard reagents (e.g., RMgX) or organolithium compounds.

    • Product : Alkyl/aryl adducts at the C2 position .

Methoxy Group Demethylation

  • Conditions : BBr₃ in CH₂Cl₂, −78°C.

  • Product : Hydroxyphenylcarbamoyl methoxy derivative .

Cross-Coupling Reactions

The aromatic rings enable transition-metal-catalyzed couplings:

Reaction Catalyst Substrate Application
SuzukiPd(PPh₃)₄Aryl boronic acidsBiaryl synthesis at C4 or C6 positions
HeckPd(OAc)₂AlkenesAlkene insertion at halogenated positions

Example : Introducing a bromine atom at C3 via electrophilic substitution, followed by Suzuki coupling, could yield biaryl derivatives .

Reduction and Oxidation

  • Quinoline Ring Reduction :

    • Conditions : H₂/Pd-C in ethanol.

    • Product : 1,2,3,4-Tetrahydroquinoline analog .

  • Oxidation of Ethyl Group :

    • Reagents : KMnO₄/H⁺.

    • Product : Acetic acid side chain (minor pathway due to steric hindrance).

Cyclization Reactions

Under basic conditions, the carbamate may undergo intramolecular cyclization:

  • Conditions : K₂CO₃ in DMF, 80°C.

  • Product : Oxazolidinone-fused quinoline derivative .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate. The compound has been evaluated for its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Case Study: Antibacterial Evaluation

In a study published by MDPI, a series of quinoline derivatives were synthesized and tested for their antibacterial activities using the agar diffusion method. The results demonstrated that structural modifications significantly enhanced antibacterial efficacy compared to standard agents like ampicillin and gentamicin . The compound exhibited promising results, indicating that it could serve as a lead compound for developing new antibacterial therapies.

Anticancer Potential

The quinoline framework is well-known for its diverse biological activities, including anticancer properties. This compound has been investigated for its cytotoxic effects on various cancer cell lines.

Pharmacological Applications

Beyond antibacterial and anticancer activities, this compound may also have applications in treating other conditions due to its structural versatility. Its ability to modify biological pathways makes it a candidate for further pharmacological exploration.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Due to the presence of methoxy and carbamoyl groups, the compound may exhibit anti-inflammatory properties.
  • Neurological Disorders : Some quinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems.
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against specific viral strains.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application Activity Reference
AntibacterialEffective against S. aureus, E. coli
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryPotential anti-inflammatory effects
Neurological DisordersModulation of neurotransmitter systems
AntiviralPreliminary antiviral effects

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for multiple interactions with biological targets, making it a valuable compound for further study.

Biological Activity

Ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by its unique structure that integrates both a quinoline core and carbamoyl functionalities. Its molecular formula is C20H20N2O4C_{20}H_{20}N_2O_4, with a molecular weight of approximately 356.39 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Quinoline Core Central structure providing biological activity
Carbamoyl Group Enhances solubility and biological interaction
Ethyl Ester May influence pharmacokinetics

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, which could protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives of quinoline compounds have shown antimicrobial properties, suggesting a potential for this compound in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of quinoline derivatives. For instance:

  • Case Study 1 : A study conducted on various cancer cell lines demonstrated that similar quinoline derivatives exhibited cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This compound may share this mechanism, warranting further investigation.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of quinoline compounds:

  • Case Study 2 : In vitro tests showed that certain quinolines effectively inhibited bacterial growth, particularly against Gram-positive bacteria. The compound's structural features suggest it could possess similar antimicrobial properties.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
AntioxidantReduction in oxidative stress markers

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